Lithium 2-(oxetan-3-yloxy)acetate

Overview

Description

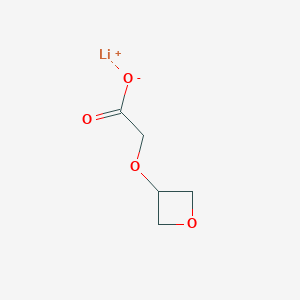

Lithium 2-(oxetan-3-yloxy)acetate is a chemical compound with the molecular formula C₅H₇LiO₄ and a molecular weight of 138.05 g/mol It is a lithium salt of 2-(oxetan-3-yloxy)acetic acid, featuring a four-membered oxetane ring

Mechanism of Action

Target of Action

Lithium, in general, is known to target enzymes such as glycogen synthase kinase 3 and inositol phosphatases . These enzymes play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis .

Mode of Action

Lithium interacts with its targets by inhibiting their activity. For instance, it inhibits glycogen synthase kinase 3, which results in the regulation of various cellular processes . It also modulates glutamate receptors, which are involved in excitatory neurotransmission . The exact mode of action of Lithium 2-(oxetan-3-yloxy)acetate remains to be elucidated.

Biochemical Pathways

Lithium affects several biochemical pathways. It decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission in the brain . It also downregulates the NMDA receptor and inhibits the myoinositol second messenger system . These actions ultimately modulate neurotransmission and regulate gene transcription .

Result of Action

Lithium’s actions generally result in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis . It also modulates neurotransmission and regulates gene transcription .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, lithium is released into the environment through various sources such as smelting, mining, or disposal of lithium-ion batteries, which can affect its concentration in soil and water . These environmental concentrations can potentially influence the bioavailability and efficacy of lithium.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 2-(oxetan-3-yloxy)acetate typically involves the reaction of 2-(oxetan-3-yloxy)acetic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an inert atmosphere to prevent moisture and carbon dioxide from interfering with the reaction. The product is then purified by recrystallization or other suitable methods .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically stored under an inert atmosphere at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Lithium 2-(oxetan-3-yloxy)acetate can undergo various chemical reactions, including:

Oxidation: The oxetane ring can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can lead to the opening of the oxetane ring, resulting in different structural derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can yield a variety of functionalized compounds .

Scientific Research Applications

Lithium 2-(oxetan-3-yloxy)acetate has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Lithium acetate: A simpler lithium salt used in various chemical reactions.

Lithium oxetane-3-carboxylate: Another oxetane-containing lithium salt with similar reactivity.

Lithium 2-(oxetan-3-yloxy)propionate: A structurally similar compound with an additional methyl group.

Uniqueness

Lithium 2-(oxetan-3-yloxy)acetate is unique due to its specific combination of the oxetane ring and the acetate group. This structure imparts distinct reactivity and stability, making it valuable in various research applications. Its ability to undergo ring-opening reactions and form reactive intermediates sets it apart from other similar compounds .

Biological Activity

Lithium 2-(oxetan-3-yloxy)acetate, a lithium salt of an oxetane derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

This compound is characterized by its oxetane ring, which contributes to its unique biological activity. The compound has the molecular formula and a molecular weight of approximately 138.1 g/mol. The presence of lithium is significant as it is known to influence neurotransmitter systems and cellular signaling pathways.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Anticancer Activity : Compounds containing oxetane rings have been shown to exhibit anticancer properties by inducing differentiation in various cancer cell lines, including acute myeloid leukemia (AML) cells. For instance, studies have indicated that similar oxetane derivatives can upregulate differentiation markers such as CD11b and decrease cell proliferation in AML models .

- Neuroprotective Effects : Lithium salts are well-documented for their neuroprotective effects, particularly in mood stabilization and neurodegenerative diseases. The mechanism often involves modulation of intracellular signaling pathways, including those related to neurotrophic factors and synaptic plasticity.

- Antimicrobial Activity : Recent studies on oxetane derivatives have suggested potential antimicrobial activities, particularly against mycobacterial infections. The structure-activity relationship (SAR) studies indicate that modifications on the oxetane ring can enhance activity against pathogens like Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) demonstrating significant potency .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Tubulin Interaction : Similar compounds have been shown to interact with tubulin, affecting microtubule dynamics which is crucial for cell division and morphology. This interaction may lead to apoptosis in cancer cells .

- Neurotransmitter Modulation : Lithium is known for its ability to modulate neurotransmitter levels, particularly serotonin and norepinephrine, which may contribute to its mood-stabilizing effects.

- Cell Signaling Pathways : The compound may influence various signaling pathways involved in cell growth and differentiation, including the phosphoinositide signaling pathway.

Table 1: Summary of Biological Activities

Case Studies

- Acute Myeloid Leukemia (AML) : A study identified that compounds related to this compound significantly increased CD11b expression in AML cell lines, indicating differentiation and reduced viability .

- Antimycobacterial Screening : In a series of experiments, derivatives of oxetane were synthesized and screened against M. tuberculosis. Notably, certain substitutions on the benzyloxy group enhanced activity significantly (e.g., MIC values improved from 57.73 μM to as low as 6.68 μM with specific modifications) .

Properties

IUPAC Name |

lithium;2-(oxetan-3-yloxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4.Li/c6-5(7)3-9-4-1-8-2-4;/h4H,1-3H2,(H,6,7);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZUVGISTUSLPC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1C(CO1)OCC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7LiO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2260932-62-3 | |

| Record name | lithium 2-(oxetan-3-yloxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.